Eptifibatide - 157630-07-4

Eptifibatide

Catalog Number: EVT-1203441
CAS Number: 157630-07-4
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.
Eptifibatide is a synthetic homodetic cyclic peptide comprising N(alpha)-(3-sulfanylpropanoyl)homoarginyl, glycyl, aspartyl, tryptophyl, prolyl and cysteinamide residues connected in sequence and cyclised via a disulfide bond. Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarus barbouri, eptifibatide is an anti-coagulant that inhibits platelet aggregation by selectively blocking the platelet glycoprotein IIb/IIIa receptor, so preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. It is used in the management of unstable angina and in patients undergoing coronary angioplasty and stenting procedures. It has a role as a platelet aggregation inhibitor and an anticoagulant. It is an organic disulfide, a macrocycle and a homodetic cyclic peptide.
Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation.
Classification

Eptifibatide belongs to the class of disintegrins, which are small proteins that inhibit platelet aggregation. It specifically targets the glycoprotein IIb/IIIa receptor on platelets, preventing the binding of fibrinogen and other ligands essential for platelet aggregation .

Synthesis Analysis

The synthesis of Eptifibatide primarily employs solid-phase peptide synthesis (SPPS), particularly using microwave-assisted techniques for efficiency and scalability. The process generally includes:

  1. Automated Microwave-Assisted Synthesis: This involves the rapid assembly of the linear precursor using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, followed by cleavage from the resin.
  2. Disulfide Bridge Formation: The linear precursor undergoes cyclization to form a disulfide bridge, which is critical for the structural integrity and function of Eptifibatide. Various strategies have been explored, including both solution-phase and solid-phase cyclization methods.
  3. Optimization Parameters: Key parameters such as pH (typically between 7.5 and 9.5), concentration (2.1–10.6 mM), and solvent ratios are adjusted to maximize yield and purity while minimizing side products .

Recent advancements have led to fully automated processes that enhance reproducibility and scalability, making it feasible for kilogram-scale production suitable for clinical use .

Molecular Structure Analysis

Eptifibatide's structure is characterized by:

  • Cyclic Heptapeptide Framework: The cyclic nature is conferred by a disulfide bond between two cysteine residues.
  • Amino Acid Composition: The sequence includes critical residues that mimic the binding site for fibrinogen on glycoprotein IIb/IIIa, enhancing its specificity and efficacy in inhibiting platelet aggregation.
  • Structural Stability: The cyclization increases resistance to proteolytic degradation, which is a common issue with linear peptides .

The structural analysis indicates that Eptifibatide's conformation allows it to effectively bind to its target receptor, facilitating its role as an antiplatelet agent.

Chemical Reactions Analysis

Eptifibatide undergoes several key chemical reactions during its synthesis:

  1. Formation of Disulfide Bonds: This reaction is crucial for converting the linear precursor into its active cyclic form. It typically involves oxidation conditions that promote disulfide bond formation while minimizing unwanted side reactions.
  2. Deamidation: Post-synthesis modifications may include deamidation at specific residues, which can affect stability and activity.
  3. Hydrolysis Reactions: These can occur under certain conditions, potentially leading to product degradation if not controlled properly.

Monitoring these reactions through techniques like High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) ensures that the desired product is obtained with high purity .

Mechanism of Action

Eptifibatide inhibits platelet aggregation by reversibly binding to the glycoprotein IIb/IIIa receptor on activated platelets. The mechanism involves:

  • Blocking Fibrinogen Binding: By occupying the receptor site, Eptifibatide prevents fibrinogen from binding, which is essential for platelet aggregation.
  • Dose-Dependent Inhibition: The efficacy of Eptifibatide in inhibiting platelet aggregation is concentration-dependent, allowing for tailored dosing in clinical settings .
  • Rapid Onset and Offset: Eptifibatide exhibits a quick onset of action following administration, with a relatively short half-life (approximately 2.5 hours), allowing for rapid reversibility once treatment is stopped .
Physical and Chemical Properties Analysis

Eptifibatide exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water but can be formulated in aqueous solutions suitable for intravenous administration.
  • Stability: The cyclic structure enhances stability against enzymatic degradation compared to linear peptides.
  • pH Sensitivity: Optimal activity is observed within physiological pH ranges, making it suitable for clinical applications.

These properties contribute to its effectiveness as a therapeutic agent while minimizing adverse effects associated with peptide drugs .

Applications

Eptifibatide is primarily utilized in clinical settings for:

  • Management of Acute Coronary Syndromes: It significantly reduces coronary events in patients at risk without increasing bleeding complications.
  • Adjunct Therapy in Percutaneous Coronary Interventions: It enhances patient outcomes during procedures aimed at revascularizing blocked arteries.

Additionally, ongoing research explores its potential applications in other thrombotic disorders and its use in combination therapies with other antiplatelet agents .

Properties

CAS Number

157630-07-4

Product Name

Eptifibatide

IUPAC Name

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C35H49N11O9S2

Molecular Weight

832 g/mol

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

CZKPOZZJODAYPZ-LROMGURASA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Solubility

In water, 1108 mg/L at 25 °C (est)

Synonyms

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.